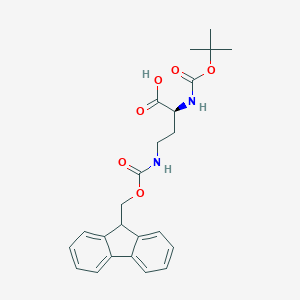

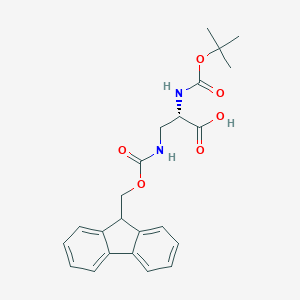

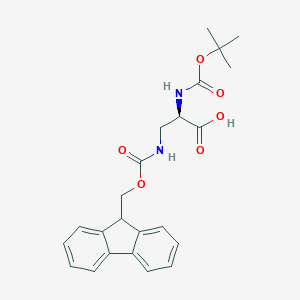

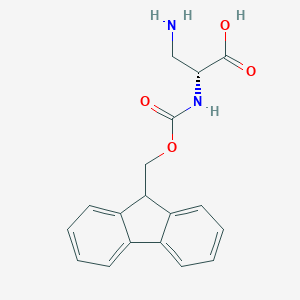

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid

Vue d'ensemble

Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid” is a derivative of alanine . It is a solid substance and should be stored in a sealed, dry environment at 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 . The compound should be stored in a sealed, dry environment at 2-8°C .

Applications De Recherche Scientifique

-

Scientific Field: Peptide Synthesis

- Application Summary : The compound is a derivative of Fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis . Fmoc amino acids are used as building blocks in the synthesis of more complex peptides.

- Methods of Application : The synthesis of Fmoc amino acids typically involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

- Results or Outcomes : The resulting Fmoc amino acids are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .

-

Scientific Field: High Performance Liquid Chromatography (HPLC)

-

Scientific Field: Solid-Phase Peptide Synthesis

- Application Summary : Fmoc amino acids, which this compound is a derivative of, are often used in solid-phase peptide synthesis . This is a method used to chemically synthesize peptides.

- Methods of Application : In this method, the carboxyl group of the first amino acid is attached to a solid support, and the amino group is protected by an Fmoc group. The Fmoc group is then removed, and the next Fmoc-protected amino acid is added. This process is repeated until the desired peptide sequence is obtained .

- Results or Outcomes : This method allows for the synthesis of complex peptides, which can be used in various fields of research, including drug discovery .

-

Scientific Field: Oligonucleotide Synthesis

- Application Summary : Fmoc-protected amino acids are also used in the synthesis of oligonucleotides .

- Methods of Application : Similar to peptide synthesis, the Fmoc group protects the amino group during the synthesis process. After each addition of a nucleotide, the Fmoc group is removed, allowing for the next nucleotide to be added .

- Results or Outcomes : This method allows for the synthesis of specific sequences of nucleotides, which can be used in genetic research and the development of gene therapies .

-

Scientific Field: Bioconjugation

- Application Summary : Fmoc-protected amino acids, such as the one you mentioned, can be used in bioconjugation . This is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

- Methods of Application : The Fmoc group protects the amino group during the conjugation process. After the conjugation, the Fmoc group can be removed to expose the amino group .

- Results or Outcomes : This method allows for the creation of bioconjugates with a wide range of applications, including drug delivery and biomarker discovery .

-

Scientific Field: Drug Discovery

- Application Summary : Fmoc-protected amino acids are used in the synthesis of peptide-based drugs . These drugs can have a variety of therapeutic applications.

- Methods of Application : The Fmoc group protects the amino group during the synthesis process. After each addition of an amino acid, the Fmoc group is removed, allowing for the next amino acid to be added .

- Results or Outcomes : This method allows for the synthesis of specific sequences of amino acids, which can be used in the development of new drugs .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including avoiding breathing dust/fumes, wearing protective gloves/clothing/eye/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350934 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid | |

CAS RN |

251317-00-7 | |

| Record name | 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251317-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

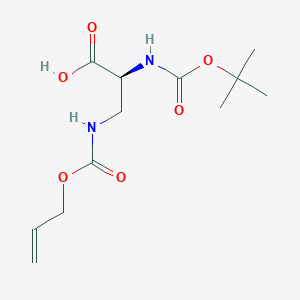

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

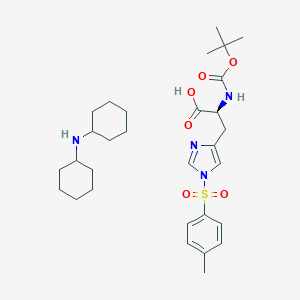

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.